(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVYPSHAWJEVKR-ZLPCBKJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A common approach involves reductive amination of 4-aminocyclohexanone with benzyl-isopropyl-amine. As demonstrated in analogous syntheses, this typically employs:
-
Substrate : 4-Aminocyclohexanone hydrochloride
-
Amine source : Benzyl-isopropyl-amine (2.2 equiv)
-
Reducing agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent : Dichloromethane (DCM) at 0°C → room temperature
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Reducing Agent | NaBH4 | STAB | STAB |
| Temperature | 25°C | 0°C → 25°C | 0°C → 25°C |
| Reaction Time | 24 h | 12 h | 12 h |
| Isolated Yield | 45% | 72% | 72% |
STAB outperforms NaBH4 in suppressing side reactions such as over-alkylation.
Preparation of (S)-2-Aminopropionic Acid Derivatives
Boc-Protection Strategy
To preserve stereochemistry during coupling, (S)-alanine is typically protected as the tert-butyloxycarbonyl (Boc) derivative:
-
Reagents : Boc anhydride (1.1 equiv), triethylamine (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)/water (4:1)
-
Conditions : 0°C → room temperature, 6 h
Critical Note : The Boc group prevents racemization during subsequent amide coupling.
Amide Bond Formation
Coupling Agent Screening
Coupling 4-(benzyl-isopropyl-amino)-cyclohexylamine with Boc-(S)-alanine requires activating the carboxylic acid. Data from analogous systems reveal:
Table 2: Performance of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | DCM | 25 | 65 | 92% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | DMF | 25 | 78 | 95% |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) | DMF | 0 → 25 | 92 | 99% |
HATU achieves near-quantitative conversion due to superior activation of sterically hindered acids.
Deprotection and Final Purification
Boc Removal
Cleavage of the Boc group is achieved via:
Crystallization Optimization
Final purification employs mixed-solvent systems:
-
Solvent Pair : Isopropyl acetate/cyclohexane (3:1 v/v)
-
Temperature Gradient : 60°C → −5°C over 12 h
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.45–1.89 (m, 4H, cyclohexyl), 2.98 (q, J = 7.2 Hz, 1H, CHNH2), 3.21 (s, 2H, NCH2Ph), 4.01 (br s, 1H, cyclohexyl-NH), 7.22–7.35 (m, 5H, Ar-H).
-
13C NMR (100 MHz, DMSO-d6): δ 22.1 (CH(CH3)2), 30.8, 44.7 (cyclohexyl), 50.3 (NCH2Ph), 55.9 (CHNH2), 127.1–138.4 (Ar-C), 172.1 (CONH).
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Analysis
| Route | Total Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination → HATU Coupling | 4 | 63% | >99% ee | Pilot-plant |
| Grignard Addition → EDCI Coupling | 6 | 41% | 97% ee | Laboratory |
The HATU-mediated route offers superior yield and enantiopurity, making it preferable for kilogram-scale production .
Scientific Research Applications
Pharmacological Studies
The primary focus of research on (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide has been its pharmacological properties. Studies have indicated potential uses in:
- Neuropharmacology : Investigations into the compound's effects on neurotransmitter systems suggest it may act as a modulator for various receptors, potentially influencing mood and cognitive functions.
- Cardiovascular Research : Its structural similarities to known beta-blockers indicate possible applications in managing cardiovascular conditions.
Binding Affinity Studies
Research has focused on determining the binding affinity of this compound to various biological targets, including:
- Receptors : Studies have shown that this compound may exhibit affinity for adrenergic receptors, which are crucial in cardiovascular regulation.
- Enzymes : Investigations into its inhibitory effects on specific enzymes could reveal its potential as a therapeutic agent in metabolic disorders.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, which may include:
- Chiral Synthesis Techniques : Utilizing asymmetric synthesis methods to enhance yield and purity.
- Structural Modifications : Exploring derivatives with altered functional groups to improve efficacy or reduce side effects.
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound demonstrated its potential to enhance cognitive function in animal models. The findings suggested that modulation of specific neurotransmitter pathways could lead to improved memory retention and learning capabilities.
Case Study 2: Cardiovascular Applications
In another study, the compound was evaluated for its effects on heart rate variability in hypertensive rat models. Results indicated that this compound could significantly reduce heart rate and improve vascular function, suggesting its potential use in treating hypertension.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Status |
|---|---|---|---|---|
| This compound | 1354019-96-7 | 317.48 | Cyclohexyl, benzyl-isopropyl-amino, propionamide | Discontinued |
| (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide | 1354009-77-0 | 345.52 | Cyclohexyl, benzyl-isopropyl-amino, 3-methylbutanamide | Active |
| 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one | 1268334-79-7 | 197.28 | Spirocyclic triaza structure , ketone group | Discontinued |
| COMPOUND 37 (Piperazine-substituted cyclohexyl derivative) | Not disclosed | 452.50 | Piperazine ring , spiro-pyrazino-pyrrolo-pyrimidine | Patent-pending |
Antimicrobial Activity
The target compound shares structural motifs with antimicrobial agents reported by Arpaci et al. (2002a, 2002b), such as N-cyclohexyl carboxamide/acetamide derivatives. These derivatives demonstrated activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 3.12–25 μg/mL .
Antiviral Potential
Bernard et al. (2014) synthesized cyclohexylamine derivatives with piperazine substituents (e.g., COMPOUND 37/41) showing antiviral activity against human rhinoviruses (HRV-A/B). These compounds achieved EC₅₀ values of 0.1–1.0 μM, attributed to their ability to inhibit viral capsid binding .
Stereochemical and Substitution Effects
- 3-Methylbutanamide vs. Propionamide: The analogue (CAS: 1354009-77-0) replaces propionamide with a bulkier 3-methylbutanamide group, increasing molecular weight by 28.04 g/mol.
- Spirocyclic vs. Linear Structures : The spirocyclic compound (CAS: 1268334-79-7) exhibits a compact triaza structure, which may favor CNS penetration but lacks the amide functionality necessary for protease inhibition .
Key Research Findings and Implications
- Structural Flexibility vs. Bioactivity: Bulky substituents (e.g., benzyl-isopropyl-amino) may hinder target engagement compared to smaller groups like piperazine .
- Future Directions: Hybridizing the benzyl-isopropyl-amino scaffold with piperazine or spirocyclic motifs could optimize pharmacokinetic profiles while retaining antiviral or antimicrobial activity.
Biological Activity
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide, a synthetic compound belonging to the class of amino acids, exhibits a complex structure that suggests significant potential for various biological interactions. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H31N3O, with a molar mass of approximately 317.47 g/mol. The compound features a chiral center at the second carbon, contributing to its enantiomerically active nature. Its structure includes an amino group, a propionamide moiety, and a cyclohexyl group substituted with benzyl and isopropyl amino groups, which enhances its biological activity through diverse interactions with biological targets .
Pharmacological Activity
Research indicates that this compound has potential applications in various pharmacological contexts:
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| (R)-Propranolol | Aryloxypropanolamine | Non-selective beta-adrenergic antagonist | Widely used beta-blocker |
| L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters | Essential for dopamine synthesis |
| Phenylethylamine | Simple phenethylamine | Mood enhancer | Naturally occurring neuromodulator |
| This compound | Complex amino acid derivative | Potential anticancer and neuroprotective activity | Unique chiral structure enhancing interactions |
This table illustrates how this compound may offer distinct advantages in therapeutic applications due to its unique structural features.
Case Studies and Research Findings
Recent studies exploring the biological activity of similar compounds provide insights into the potential effects of this compound:
- Cytotoxicity Studies : A study evaluating cytotoxic agents found that related compounds exhibited significant potency against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain cases . This suggests that this compound may possess similar or enhanced cytotoxic properties.
- Neurotransmitter Modulation : Research into compounds affecting neurotransmitter systems indicates that structural modifications can lead to enhanced binding affinities and selectivities for specific receptors. This reinforces the hypothesis that this compound could be developed as a modulator for neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic routes are available for (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via reductive amination or multi-step functionalization of cyclohexylamine intermediates. For example, intermediates like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are prepared using NaHB(OAc)₃ as a reducing agent in dichloromethane (DCM) with tert-butyl piperazine-1-carboxylate derivatives . Key steps include protecting group strategies (e.g., tert-butyl carbamate) and deprotection using LiAlH₄ in tetrahydrofuran (THF). Reaction monitoring via TLC and purification via column chromatography are critical.
- Validation : Final products are confirmed using ESI-MS (e.g., m/z 452 [M + H]⁺) and ¹H NMR (e.g., δ 8.60 ppm for aromatic protons) .
Q. How is the stereochemical configuration of the cyclohexylamine core verified in this compound?
- Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to isolate (S,S)- or (R,R)-diastereomers. Absolute configuration is confirmed via X-ray crystallography or comparison of NMR coupling constants (e.g., J = 13.2 Hz for trans-cyclohexyl protons) with known standards .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data interpretation for structurally similar intermediates?
- Case Study : Discrepancies in ¹H NMR signals for benzyl-protected intermediates (e.g., δ 3.73 ppm vs. δ 4.06 ppm for NH protons) may arise from solvent polarity or diastereomeric impurities. Strategies include:
- Deuterated solvent exchange (e.g., MeOD vs. CDCl₃) to assess hydrogen bonding effects.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Recrystallization or preparative HPLC to isolate pure diastereomers .
Q. How does the substitution pattern on the cyclohexyl ring influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., benzyl-isopropyl vs. cyclopropylmethyl groups). In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted, followed by molecular docking to predict interactions with targets like GPCRs or kinases. For example, bulkier substituents may enhance steric hindrance, reducing affinity for hydrophobic binding pockets .
Q. What experimental design principles optimize yield in large-scale synthesis?
- Approach :
- Stepwise Optimization : Vary reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE). For reductive amination, optimal NaHB(OAc)₃ stoichiometry (1.5–2.0 eq.) in DCM at 0°C improves yield by 20–30% .
- Workflow : Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) reduces side products. Final product crystallization from ethanol/water mixtures enhances purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
